molecular formula C18H18Cl2N2O2S B319354 N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea

N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea

Cat. No.: B319354
M. Wt: 397.3 g/mol
InChI Key: ASFFEKKTRRXUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group, a butanamide backbone, and a methyl(phenyl)carbamothioyl moiety. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide has several scientific research applications:

    Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

The mechanism of action of N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea involves the disruption of plant growth by mimicking natural auxins. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound targets specific receptors and pathways involved in auxin signaling, leading to physiological responses such as abnormal growth and senescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide is unique due to its specific structural features, which confer distinct reactivity and selectivity in herbicidal applications. Its combination of a dichlorophenoxy group and a carbamothioyl moiety provides enhanced efficacy and stability compared to other similar compounds .

Properties

Molecular Formula

C18H18Cl2N2O2S

Molecular Weight

397.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[methyl(phenyl)carbamothioyl]butanamide

InChI

InChI=1S/C18H18Cl2N2O2S/c1-22(14-6-3-2-4-7-14)18(25)21-17(23)8-5-11-24-16-10-9-13(19)12-15(16)20/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,21,23,25)

InChI Key

ASFFEKKTRRXUHB-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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